Isododecylphenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
11067-80-4 |
|---|---|
Molecular Formula |
C18H30O |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2-(10-methylundecyl)phenol |
InChI |
InChI=1S/C18H30O/c1-16(2)12-8-6-4-3-5-7-9-13-17-14-10-11-15-18(17)19/h10-11,14-16,19H,3-9,12-13H2,1-2H3 |
InChI Key |
NNAVBEAARXTLEG-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCC1=CC=CC=C1O |
Canonical SMILES |
CC(C)CCCCCCCCCC1=CC=CC=C1O |
Other CAS No. |
11067-80-4 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Synonyms |
isododecylphenol |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Isododecylphenol
Alkylation Processes in Isododecylphenol Synthesis
The core manufacturing process for this compound is the Friedel-Crafts alkylation of phenol (B47542). chemcess.com This electrophilic substitution reaction involves attaching a dodecyl group, which is a branched C12 alkyl chain, to the phenol ring. wordpress.comeuropa.eu The resulting product is typically a complex mixture of isomers, with the para-substituted isomer, p-isododecylphenol, being the predominant component. specialchem.compcc.eu
The alkylation of phenol with olefins is catalyzed by a variety of acid catalysts. oup.com Historically, homogeneous Brønsted or Lewis acids such as sulfuric acid (H₂SO₄), hydrofluoric acid (HF), and aluminum chloride (AlCl₃) were employed. chemcess.comacs.org However, due to challenges related to catalyst separation and waste disposal, heterogeneous catalysts have become more prevalent. acs.org
Solid acid catalysts are now widely used in industrial applications. These include:
Ion-Exchange Resins: Strong, acidic cation-exchange resins, such as sulfonated polystyrene (e.g., Amberlyst 15), are effective for alkylating phenol with dodecene under relatively mild conditions (55-120 °C). pcc.euacs.orgresearchgate.net These resins offer high selectivity and are considered environmentally friendlier. specialchem.comscielo.br
Zeolites and Clays (B1170129): Zeolites, such as H-Mordenite, and activated clays like Filtrol 24 have been studied for phenol alkylation. researchgate.netscielo.broup.com Their shape-selective properties can influence the isomer distribution of the final product. iitm.ac.in
Metal Oxides: "Sulfate-treated" zirconia has demonstrated catalytic activity comparable to cation-exchange resins, showing promise due to its thermal stability and low cost. oup.com
The choice of catalyst significantly influences the reaction's efficiency and the regioselectivity of the product. chemcess.com For instance, catalysts like HF, BF₃, and acidic ion-exchange resins tend to favor the formation of para-substituted products. chemcess.com
| Catalyst Type | Examples | Key Characteristics |
| Homogeneous Acids | H₂SO₄, HF, AlCl₃ | High activity; difficult to separate from product mixture. chemcess.comacs.org |
| Cation-Exchange Resins | Amberlyst 15, Nafion-H | High selectivity for p-alkylation; environmentally friendly. specialchem.comoup.comacs.org |
| Zeolites/Clays | H-Mordenite, Filtrol 24 | Shape selectivity can control isomer distribution; stable at high temperatures. researchgate.netoup.comiitm.ac.in |
| Metal Oxides | Sulfated Zirconia | Good thermal stability and comparable activity to resins. oup.com |
The "isododecyl" group in this compound originates from a C12 olefinic feedstock. The most common feedstock is propylene (B89431) tetramer, also known as dodecene. wordpress.comspecialchem.compcc.eu This is not a single compound but a complex mixture of branched-chain C12 mono-olefins produced through the oligomerization of propylene. wordpress.comeuropa.eu Other olefins, such as diisobutylene and tripropene, are also used for producing other alkylphenols. chemcess.com
The reaction involves the electrophilic attack of the carbocation, formed from the protonation of the dodecene, on the electron-rich phenol ring. The highly branched nature of the propylene tetramer leads to the formation of a tertiary carbocation, which is relatively stable and facilitates the alkylation reaction. chemcess.com The use of these branched olefins is a key reason for the formation of a mixture of isomers in the final product. europa.eursc.org
In the alkylation of phenol, the incoming alkyl group can attach at the ortho or para position relative to the hydroxyl group. The hydroxyl group is an activating, ortho-, para-directing substituent. chemcess.com In the synthesis of this compound using branched olefins like propylene tetramer, the major product is overwhelmingly the para-substituted isomer (p-isododecylphenol). specialchem.compcc.eursc.org
This preference for para-substitution is largely due to steric hindrance. The bulky, branched dodecyl group encounters significant spatial interference from the adjacent hydroxyl group when attempting to bond at the ortho position. rsc.org Consequently, the electrophile preferentially attacks the more accessible para position.
While para-alkylation is dominant with branched alkenes under typical acidic conditions, some control over the ortho/para ratio is possible. rsc.org The choice of catalyst and reaction conditions can influence regioselectivity. For example, aluminum phenoxide catalysts, Al(C₆H₅O)₃, are known to selectively promote ortho-alkylation by forming a six-membered transition state with the olefin. chemcess.com However, for the production of this compound, where the para isomer is desired, catalysts like strong acid resins are preferred. chemcess.comspecialchem.com
Olefinic Feedstock Utilization in this compound Formation
Advanced Synthetic Strategies for this compound Derivatives
This compound serves as a crucial chemical intermediate for producing a variety of derivatives with tailored properties for specific industrial applications. marketreportanalytics.comindustrialchemicals.gov.au These derivatives are synthesized through further reactions, primarily involving the phenolic hydroxyl group.
Ethoxylation is a key derivatization process where ethylene (B1197577) oxide is added to the this compound molecule. wikipedia.org This reaction is typically carried out at elevated temperatures (around 180°C) under pressure, using a basic catalyst like potassium hydroxide (B78521) (KOH). wikipedia.org The reaction proceeds via the nucleophilic attack of the phenoxide ion on the ethylene oxide ring.
The general reaction is: R-C₆H₄-OH + n(C₂H₄O) → R-C₆H₄-(OC₂H₄)ₙ-OH (where R is the isododecyl group)
This process creates this compound ethoxylates, which are nonionic surfactants. atamanchemicals.comcelticsolutions.biz The number of ethylene oxide units (n) can be controlled to produce surfactants with different properties. wikipedia.org
Similarly, propoxylation involves the reaction of this compound with propylene oxide. google.comgoogle.com This can be done in combination with ethoxylation to produce block copolymers with specific hydrophobic/hydrophilic characteristics. wikipedia.org These alkoxylated derivatives are essential components in the formulation of detergents, emulsifiers, and wetting agents. alibaba.comequilex.com
Beyond alkoxylation, this compound can be functionalized to create a range of specialty chemicals, particularly for the fuel and lubricant industries. wordpress.comindustrialchemicals.gov.au
Key functionalization reactions include:
Sulfonation and Sulfation: this compound and its ethoxylates can be reacted with sulfonating agents like sulfur trioxide (SO₃) to produce sulfonates and sulfates. google.comgoogle.com These anionic surfactants have applications in detergents and emulsifiers. google.com
Condensation with Formaldehyde (B43269): this compound can be condensed with formaldehyde to form phenolic resins. ontosight.ai These resins are used in coatings, varnishes, and as additives. equilex.com
Formation of Phenates: Reaction with metal hydroxides, such as calcium hydroxide, followed by carbonation, produces overbased metal phenates (e.g., calcium dodecylphenate). cyberleninka.ruchemprob.org These compounds are widely used as detergent and antioxidant additives in lubricating oils to neutralize acidic byproducts of combustion. cyberleninka.ruchemprob.org
These functionalization pathways transform this compound from a basic building block into high-performance additives and materials critical for various industrial sectors. rsc.orgsignicent.com
Polymerization and Resin Formation Pathways involving this compound
This compound (IDP) serves as a key monomer or modifying agent in several distinct polymerization and resin formation pathways. Its bulky, branched dodecyl group imparts unique properties such as hydrophobicity, flexibility, and solubility in organic media to the resulting polymers. The primary polymerization routes involving this compound are the formation of phenolic resins and its use as a component in the curing of epoxy resins.
Phenolic Resin Formation
The most significant application of this compound in polymer chemistry is in the synthesis of alkylphenol-formaldehyde resins. lookchem.comservice.gov.ukatamanchemicals.com These resins are a subset of phenolic resins, which are produced through the step-growth polymerization of a phenol with an aldehyde, most commonly formaldehyde. wikipedia.orgresearchgate.net
The reaction mechanism proceeds in two main stages:
Hydroxymethylation: The process is initiated by the reaction of this compound with formaldehyde, typically under acidic or basic catalysis, to form hydroxymethyl-isododecylphenol intermediates. The electrophilic formaldehyde attacks the electron-rich aromatic ring at the ortho and para positions relative to the hydroxyl group. wikipedia.org
Condensation and Crosslinking: These hydroxymethyl intermediates then undergo condensation reactions with other phenol molecules or with each other. wikipedia.org Water is eliminated as a byproduct, forming methylene (B1212753) bridges (–CH₂–) or ether linkages (–CH₂–O–CH₂–) between the phenolic units. This step-wise process builds up the polymer chain, eventually leading to a highly cross-linked, three-dimensional network characteristic of thermosetting phenolic resins. wikipedia.org
The properties of the final resin are determined by the molar ratio of this compound to formaldehyde and the type of catalyst used. wikipedia.orgmdpi.com
Novolac Resins: Formed with a molar excess of phenol and an acid catalyst. These are thermoplastic prepolymers that require the addition of a curing agent, such as hexamethylenetetramine, to crosslink upon heating. wikipedia.orgresearchgate.netdfo.no
Resol Resins: Formed with a molar excess of formaldehyde and a base catalyst. These resins contain reactive hydroxymethyl groups and can self-cure upon heating without the need for an external crosslinking agent. wikipedia.orgdfo.no
This compound-formaldehyde resins are noted for their use as intermediates, which can be further modified. A common subsequent reaction is alkoxylation, where the resin is treated with epoxides like ethylene oxide (EO) or propylene oxide (PO). This process adds polyether chains to the phenolic hydroxyl groups, modifying the resin's solubility and surfactant properties. google.com
| Resin Type | This compound:Formaldehyde Ratio | Catalyst Type | Key Characteristics | Curing Mechanism |
|---|---|---|---|---|
| Novolac | > 1 | Acid | Thermoplastic prepolymer, requires curing agent. wikipedia.orgresearchgate.net | Cures with addition of crosslinker (e.g., hexamethylenetetramine) and heat. researchgate.net |
| Resol | < 1 | Base | Thermosetting, contains reactive methylol groups. wikipedia.org | Self-curing with heat. wikipedia.org |
Role in Epoxy Resin Curing
This compound also functions as a modifier and accelerator in the curing of epoxy resins. dfo.no Epoxy resins are thermosets that form a hard, durable material through a crosslinking reaction initiated by a curing agent or "hardener". pcimag.comepoxy-europe.eu While various compounds like amines and anhydrides are used as primary hardeners, phenols can act as catalysts or co-curing agents. pcimag.comgoogle.com
In this context, this compound can accelerate the curing process. dfo.no The phenolic hydroxyl group can facilitate the ring-opening of the epoxy group, either by directly reacting with it or by catalyzing the reaction between the epoxy resin and the primary amine hardener. The addition of this compound can help to achieve a faster cure, especially at ambient temperatures, resulting in a hard, nontacky solid. dfo.nopcimag.com The large dodecyl group is incorporated into the final cross-linked network, which can enhance properties like flexibility and impact resistance.
| Component | Function in Epoxy Formulation | Chemical Role |
|---|---|---|
| Epoxy Resin (e.g., DGEBA) | Primary Polymer Backbone | Contains epoxide groups that undergo ring-opening polymerization. pcimag.com |
| Primary Curing Agent (e.g., Diamine) | Crosslinker | Reacts with epoxide groups to form a 3D network. polymerinnovationblog.com |
| This compound | Curing Accelerator / Modifier | Catalyzes or participates in the epoxide ring-opening reaction. dfo.nopcimag.com |
Other Polymerization Pathways
This compound and related alkylphenols are also utilized in other polymerization systems, though less commonly.
Polycarbonate Synthesis: In the production of polycarbonates, which are typically synthesized from bisphenol A and a carbonyl source like phosgene (B1210022) or diphenyl carbonate, monofunctional phenols are often used as chain-terminating agents. windows.netvalcogroup-valves.comuwb.edu.pl Alkylphenols such as this compound can be added in small quantities during polymerization to control the molecular weight of the final polymer by capping the growing chains. This prevents the polymer from becoming too brittle and helps to control its melt viscosity for easier processing. windows.net
Surfactant Production via Ethoxylation: The reaction of this compound with ethylene oxide is a form of ring-opening polymerization used to produce alkylphenol ethoxylate (APE) surfactants. dfo.no The phenolic hydroxyl group acts as an initiator, and a poly(ethylene oxide) chain is grown from it. While the primary products are nonionic surfactants rather than solid resins, the underlying reaction is a polymerization process. lookchem.comatamanchemicals.com
Environmental Dynamics and Geochemical Cycling of Isododecylphenol
Sources and Pathways of Environmental Introduction
The introduction of isododecylphenol into the environment is primarily linked to its industrial production and use. Its life cycle, from manufacturing to disposal, presents several pathways for release.
This compound is synthesized through the alkylation of phenol (B47542) with olefins like tetra-polypropylene. chemicalbook.comatamanchemicals.com It serves as an intermediate in the production of nonionic surfactants and is a component in various industrial and consumer products. chemicalbook.comatamanchemicals.comchemsky-cn.com
Key industrial applications and release pathways include:
Lubricant and Fuel Additives: Dodecylphenol (B1171820) is a common additive in motor oils for vehicles and marine engines, as well as in fuels. dfo.noreach-clp-biozid-helpdesk.de Emissions can occur during the manufacturing and formulation of these additives, their blending into finished products, and through the use and improper disposal of used lubricants. reach-clp-biozid-helpdesk.de The illegal treatment of used oil has been identified as a significant source of dodecylphenol emissions. dfo.no An OECD assessment estimated that nearly 900 tonnes of para-dodecylphenol (PDDP) are released into the European environment annually from lubricants. reach-clp-biozid-helpdesk.de
Polymer and Resin Manufacturing: this compound is used in the production of phenolic resins, such as novolac resins, which have wide-ranging applications in products like rubber for tires and inks. dfo.no While it may be a minor component in the final product, releases can happen during the manufacturing process. dfo.noclimatiq.io
Other Industrial Uses: The compound and its derivatives are utilized in the dyeing of cellulosic materials and as an additive in solvent-free coatings for flooring. dfo.no
Once released, this compound's physicochemical properties govern its distribution across different environmental compartments. Due to its classification as very toxic to aquatic life with long-lasting effects, its presence in water bodies is a primary concern. nih.gov
Aquatic Systems: Risk assessments have indicated potential risks for aquatic environments. service.gov.uk The degradation of products containing this compound derivatives, such as ethoxylates, is a major source of alkylphenols in the environment. service.gov.uk Monitoring studies have confirmed the presence of dodecylphenol in significant quantities in wastewater treatment plants, indicating that these facilities are a key conduit for its entry into aquatic systems. dfo.no
Terrestrial Systems: Risks have also been predicted for the terrestrial compartment, partly due to the accumulation of the compound in the food chain. service.gov.uk However, detailed information on its measured concentrations and persistence in soil and sediment is limited. service.gov.uk Based on its partition coefficient, it is expected to be immobile in soil. dfo.no
This compound can enter the atmosphere, where it is subject to transport and subsequent deposition.
Atmospheric Transport: In the atmosphere, alkylphenols like this compound are susceptible to indirect photolysis by hydroxyl radicals. service.gov.uk This process leads to relatively short atmospheric half-lives, estimated to be in the order of a few hours, limiting long-range atmospheric transport. service.gov.uk
Deposition: The removal of this compound from the atmosphere occurs through deposition. Particulate-phase this compound can be physically removed from the air by both wet (rain, snow) and dry deposition. dfo.no This deposition can transfer the compound to aquatic and terrestrial surfaces, contributing to its presence in those compartments.
Occurrence and Distribution in Aquatic and Terrestrial Compartments
Environmental Transformation and Degradation Mechanisms
The persistence of this compound in the environment is determined by the rates of various transformation and degradation processes, which can be either abiotic (non-biological) or biotic (biological).
Abiotic processes can contribute to the breakdown of this compound, particularly in the atmosphere and water.
Hydrolysis: Alkylphenols are not expected to be susceptible to hydrolysis, a chemical breakdown process involving water, in the aquatic environment. service.gov.ukmst.dk
The primary mechanism for the breakdown of many organic pollutants in the environment is biodegradation by microorganisms.
Biodegradability: this compound is classified as "not readily biodegradable," indicating that it is resistant to rapid and complete breakdown by microbial communities in standard tests. service.gov.uk
Microbial Metabolism: While many microorganisms, particularly bacteria from the genus Pseudomonas, are known to degrade phenolic compounds, specific data on the microbial metabolism of this compound is scarce. nih.govresearchgate.net The general pathway for phenol degradation often involves its conversion to catechol, followed by ring cleavage via either an ortho or meta pathway. nih.govresearchgate.net The persistence of this compound suggests that its branched alkyl chain may hinder enzymatic attack by microbes, slowing its degradation compared to simpler phenols. ajol.info The degradation of dodecylphenol ethoxylates is a known source of dodecylphenol, indicating that the ethoxy chain can be biodegraded, but the resulting alkylphenol is more persistent. service.gov.uk
Persistence and Environmental Half-Life Studies
This compound, a member of the alkylphenol group, demonstrates a notable degree of persistence in certain environmental compartments. While data specifically for this compound can be limited, studies on closely related long-chain alkylphenols provide valuable insights into its likely environmental behavior.
In aquatic environments, this compound is not expected to undergo hydrolysis. service.gov.uk However, it is susceptible to indirect photolysis in the atmosphere, with an estimated half-life of approximately 3.16 hours due to reactions with hydroxyl radicals. service.gov.uk In water, this compound is considered stable at a range of pH levels (4, 7, and 9), indicating that hydrolysis is not a significant degradation pathway. service.gov.uk
Regarding biodegradation, this compound is not readily biodegradable. service.gov.uk For many alkylphenols that are inherently biodegradable or have low biodegradability, the ultimate timeframe for biodegradation can range from weeks to months or even longer. service.gov.uk This suggests that this compound is likely to persist in environments where microbial degradation is the primary removal mechanism.
The persistence of similar phenolic compounds has been studied more broadly. For instance, phenol can degrade rapidly in aerobic soil conditions, with half-lives of 4.1 days in sandy loam and 23 days in clay soil. chemicalbook.com However, under anaerobic conditions, degradation is significantly slower. chemicalbook.com In aquatic systems, the biodegradation half-life of phenol can range from less than a day in lake water to 9 days in estuarine water. cdc.gov Given the more complex and branched structure of this compound, its persistence is expected to be greater than that of the simpler phenol molecule.
Bioavailability and Environmental Partitioning Research
The environmental partitioning of this compound is largely governed by its physicochemical properties, particularly its low water solubility and high affinity for organic matter.
Sorption to soil and sediment is a critical process influencing the fate and transport of organic contaminants in the environment. usgs.gov For compounds like this compound, which are expected to have a high partition coefficient between carbon and water (Koc), sorption to soil and sediment is a dominant process. dfo.no This strong adsorption means that this compound is likely to be immobile in soil and will partition from the water column to sediment and suspended organic material. dfo.no
The potential for bioaccumulation is a significant concern for persistent, lipophilic compounds like this compound. service.gov.uk While specific bioaccumulation data for this compound is scarce, information on other long-chain alkylphenols suggests a potential for accumulation in organisms. service.gov.uk The process of bioaccumulation can lead to the transfer of the chemical through the food web, potentially reaching higher trophic levels. researchgate.net
For instance, risk assessments for nonylphenol, a related alkylphenol, have indicated risks to predators through accumulation in the food chain. service.gov.uk Given the similar properties of this compound, it is plausible that it could also biomagnify. The disposal of products containing dodecylphenol, such as used motor oils, has been identified as a significant source of its release into the environment, where it can become available for uptake by organisms. dfo.no
Environmental fate models, such as fugacity models (e.g., Mackay Level III), are used to predict the distribution of chemicals in different environmental compartments. service.gov.uk For this compound, a Mackay Level III model simulation with a 100% release to water predicted the following distribution:
Air: 18.9%
Water: 79.1%
Sediment: 1.3%
Soil: 0.7% service.gov.uk
This modeling result indicates that while a significant portion remains in the water compartment, a notable fraction partitions to the air, with smaller amounts accumulating in sediment and soil over time. service.gov.uk
Quantitative Structure-Activity Relationship (QSAR) models are also employed to estimate environmental fate properties when experimental data are lacking. nih.gov For example, the AOPWIN™ model was used to estimate the atmospheric half-life of this compound. service.gov.uk Such models are crucial tools in the initial risk assessment of chemicals.
Analytical Chemistry Methodologies for Isododecylphenol Research
Chromatographic Techniques for Separation and Quantification
Chromatography is indispensable for separating the various isomers of isododecylphenol from each other and from other components in a sample. The choice of chromatographic method depends on the specific analytical goal, whether it be quantification or structural identification.
Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. epa.gov In GC, the sample is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. chula.ac.th The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid or solid phase. For phenolic compounds, including alkylphenols, GC offers high resolution and sensitivity. chula.ac.th
Underivatized phenols can be analyzed directly using a flame ionization detector (FID). epa.govtajhizkala.ir However, derivatization is often employed to improve chromatographic peak shape and detection sensitivity. epa.gov Common derivatization reagents for phenols include diazomethane, which forms methylated phenols (anisoles), and pentafluorobenzyl bromide (PFBBr), which creates pentafluorobenzyl ethers. epa.gov The choice of detector often corresponds with the derivatization agent; FID is suitable for methylated derivatives, while an electron capture detector (ECD) is highly sensitive to the halogenated PFB ethers. epa.gov
The complexity of this compound, which consists of numerous branched isomers, makes high-resolution capillary GC essential for its analysis. google.com The selection of the GC column's stationary phase is critical for achieving separation of these closely related isomers. chula.ac.th
| Parameter | Description | Relevance to this compound Analysis |
| Column | Typically a fused-silica capillary column. The stationary phase is chosen based on the polarity of the analytes. | High-resolution columns are necessary to separate the numerous isomers of this compound. google.com |
| Injector | A split/splitless or on-column injector is used to introduce the sample. | The choice of injection technique can impact the accuracy and precision of quantification. |
| Detector | Flame Ionization Detector (FID) is common for general hydrocarbon analysis. Electron Capture Detector (ECD) is used for halogenated derivatives. epa.gov | FID provides a robust response for underivatized this compound, while ECD offers high sensitivity for derivatized forms. |
| Carrier Gas | Inert gases like helium, nitrogen, or hydrogen are used. | The choice of carrier gas and its flow rate can affect separation efficiency. |
| Temperature Program | The oven temperature is ramped to facilitate the separation of compounds with a wide range of boiling points. | A carefully optimized temperature program is crucial for resolving the complex mixture of this compound isomers. google.com |
High-performance liquid chromatography (HPLC) is a versatile technique for separating compounds that are non-volatile or thermally sensitive, making it suitable for the analysis of this compound and its derivatives. thermofisher.com Separation in HPLC is achieved by partitioning analytes between a liquid mobile phase and a solid stationary phase packed in a column. nih.gov
Reversed-phase HPLC (RP-HPLC) is the most common mode used for phenolic compounds, typically employing a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water with acetonitrile (B52724) or methanol). researchgate.netnih.gov The separation is driven by the hydrophobic interactions between the alkyl chains of this compound and the stationary phase. Gradient elution, where the composition of the mobile phase is changed during the analysis, is often necessary to achieve adequate separation of the complex isomer mixture. nih.gov
Detection in HPLC is commonly performed using a UV-Vis detector, as the phenol (B47542) functional group exhibits characteristic absorbance in the ultraviolet region. nih.gov Diode-array detectors (DAD) can provide spectral information, aiding in peak identification and purity assessment. researchgate.net For enhanced sensitivity and selectivity, fluorescence detection can be employed, sometimes after post-column derivatization. nkust.edu.tw The separation of positional isomers can be particularly challenging, and specialized columns, such as those with biphenyl (B1667301) or pentafluorophenyl (PFP) stationary phases, can offer unique selectivity. nih.govthermofisher.com
| Parameter | Description | Relevance to this compound Analysis |
| Column | Commonly a reversed-phase C18 or C8 column. nih.gov Specialized columns (e.g., biphenyl, PFP) can be used for isomer separation. nih.govthermofisher.com | The long, branched dodecyl chain of this compound has a strong affinity for nonpolar stationary phases. |
| Mobile Phase | A mixture of water and an organic modifier like acetonitrile or methanol, often with an acid or buffer to control pH. nih.gov | The mobile phase composition is optimized to resolve the various isomers. |
| Elution Mode | Isocratic (constant mobile phase composition) or gradient (changing mobile phase composition). nih.gov | Gradient elution is typically required for complex mixtures like technical this compound. |
| Detector | UV-Vis or Diode Array Detector (DAD) are standard. nih.govresearchgate.net Fluorescence detectors can offer higher sensitivity. nkust.edu.tw | The phenolic ring provides a chromophore for UV detection. |
| Flow Rate | Typically in the range of 0.5-2.0 mL/min for standard analytical columns. | Affects analysis time and separation efficiency. |
Hyphenated systems, which couple a chromatographic separation technique with a powerful detector like a mass spectrometer, provide both separation and structural information in a single analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the definitive identification of volatile compounds. nih.gov After separation by GC, the eluting compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectrum, a fingerprint of the molecule, allows for identification by comparison to spectral libraries or by interpretation of fragmentation patterns. nih.gov This technique is invaluable for analyzing complex mixtures like this compound, as it can help to identify the various isomers present. google.com The use of high-resolution GC in conjunction with MS provides a powerful tool for detailed structural analysis of the alkyl chain branching and substitution patterns on the phenol ring. google.com
Liquid Chromatography-Mass Spectrometry (LC-MS) has become an essential tool for analyzing non-volatile and thermally labile compounds. thermofisher.com It combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov For this compound analysis, LC-MS allows for the separation of isomers and provides their molecular weight and fragmentation data, which is crucial for identification. zowie.com.twtowersemi.commdpi.com Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources used in LC-MS for phenolic compounds. thermofisher.com The selectivity of LC-MS, particularly when using tandem mass spectrometry (MS/MS), allows for the quantification of this compound even in complex matrices. mdpi.com
High-Performance Liquid Chromatography (HPLC) Methodologies
Spectroscopic Approaches for Structural Elucidation and Quantification
Spectroscopic techniques are vital for elucidating the detailed molecular structure of this compound isomers and for quantification.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation in organic chemistry. lookchem.com It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) provides information about the different types of protons in a molecule and their chemical environment. For this compound, ¹H NMR can be used to determine the ratio of aromatic to aliphatic protons and to gain insights into the substitution pattern on the aromatic ring (ortho vs. para). google.com The chemical shifts and splitting patterns of the aromatic protons can distinguish between different substitution isomers. oregonstate.educhemicalbook.com Furthermore, analysis of the aliphatic region can provide information about the degree of branching in the dodecyl chain. google.com
¹³C NMR (Carbon-13 NMR) provides information about the different types of carbon atoms in a molecule. In the analysis of this compound, ¹³C NMR is used to count the number of unique carbon environments, confirming the complexity of the isomeric mixture. The chemical shifts of the aromatic carbons can definitively establish the substitution pattern, while the shifts in the aliphatic region provide detailed information about the structure of the branched dodecyl group.
Together, ¹H and ¹³C NMR are indispensable for characterizing the complex isomeric composition of commercial this compound. google.com
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. nih.gov It is used for both qualitative and quantitative analysis. When coupled with a separation technique like GC or LC, it provides definitive identification of the separated components. google.com
The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as a series of fragment ions. nist.gov The fragmentation pattern is characteristic of the structure and can provide clues about the branching of the alkyl chain and its position on the phenol ring. The most prominent fragmentation is often the benzylic cleavage, resulting in a stable ion that is highly indicative of alkylphenols. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental formula with high confidence. rsc.org
Infrared and UV-Visible Spectroscopy Applications
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are analytical techniques used to investigate and characterize chemical substances. mrclab.comdrawellanalytical.com In the context of this compound analysis, these methods provide distinct yet complementary information. drawellanalytical.com
Infrared (IR) Spectroscopy is primarily utilized for the identification of functional groups within a molecule. mrclab.com It operates by measuring the absorption of infrared radiation, which causes vibrational transitions in the chemical bonds of the substance being analyzed. mrclab.com The resulting IR spectrum displays peaks that correspond to specific vibrational modes, allowing for the identification of characteristic functional groups present in the this compound molecule, such as the hydroxyl (-OH) group and the alkyl (C-H) bonds. drawellanalytical.com This technique is particularly valuable for qualitative analysis and structural elucidation. mrclab.com
UV-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light by a sample. technologynetworks.com This absorption corresponds to electronic transitions within the molecule, particularly involving electrons in conjugated systems or aromatic rings. mrclab.comtechnologynetworks.com For this compound, the phenolic ring is the primary chromophore that absorbs UV light. UV-Vis spectroscopy is widely applied for the quantitative analysis of substances in solution. mrclab.comdrawellanalytical.com By measuring the absorbance at a specific wavelength, the concentration of this compound can be determined, which is useful in various applications, including monitoring its presence in different media. technologynetworks.comphosphortech.com
The combination of IR and UV-Vis spectroscopy offers a more comprehensive analysis of this compound. drawellanalytical.com While IR spectroscopy helps in confirming the molecular structure by identifying key functional groups, UV-Vis spectroscopy provides a means for accurate quantification. mrclab.com In some research, these spectroscopic techniques are integrated with other analytical methods, such as in microfluidic systems, to enhance the efficiency and detail of the analysis. acs.org For instance, studies on the effects of this compound on asphaltene deposition have utilized these methods to characterize the chemical interactions. acs.orghud.ac.uk
| Technique | Principle | Primary Application for this compound |
| Infrared (IR) Spectroscopy | Measures absorption of IR radiation causing bond vibrations. mrclab.com | Identification of functional groups (e.g., -OH, C-H bonds). drawellanalytical.com |
| UV-Visible (UV-Vis) Spectroscopy | Measures absorption of UV-Vis light causing electronic transitions. technologynetworks.com | Quantitative analysis of concentration in solutions. mrclab.comdrawellanalytical.com |
Advanced and Emerging Analytical Methodologies
The analysis of this compound is increasingly benefiting from the development of advanced and emerging analytical techniques that offer higher sensitivity, throughput, and miniaturization.
Microfluidic Systems in this compound Analysis
Microfluidic systems, also known as lab-on-a-chip technologies, are miniaturized platforms that enable the precise manipulation of small volumes of fluids within microchannels. azosensors.comresearchgate.net These systems have gained significant attention for their potential to revolutionize chemical and biological analysis by offering advantages such as reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening and automation. azosensors.comdergipark.org.tr
In the context of this compound analysis, microfluidic devices have been employed to study its behavior and interactions in complex mixtures, such as crude oil. acs.orghud.ac.uk For example, microfluidic platforms have been used to visualize and analyze the effect of this compound as a dispersant for asphaltene deposits. acs.orghud.ac.uk These systems can be integrated with various detection methods, including optical microscopy and spectroscopy (UV-Vis, IR), to provide real-time, in-situ analysis of chemical processes at the microscale. acs.org The ability to create controlled flow conditions and gradients within microfluidic devices allows for detailed investigation of the mechanisms by which this compound interacts with other components. hud.ac.uk
The development of microfluidic systems for this compound analysis is part of a broader trend towards the miniaturization of analytical instrumentation for environmental monitoring, industrial process control, and research. dergipark.org.tr
Elemental Analysis Techniques (e.g., ICP-OES, LA-ICP-MS)
While techniques like IR and UV-Vis spectroscopy provide information about the molecular structure and concentration of this compound, elemental analysis techniques are employed to determine the elemental composition of a sample. youtube.com Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Laser Ablation - Inductively Coupled Plasma - Mass Spectrometry (LA-ICP-MS) are powerful tools for this purpose, though their direct application to the this compound molecule itself is less common than for analyzing its environmental or industrial context.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) works by introducing a liquid sample into a high-temperature argon plasma, which excites the atoms of the elements present. spectroscopyonline.commalvernpanalytical.com As these excited atoms relax to their ground state, they emit light at characteristic wavelengths for each element. malvernpanalytical.com The intensity of the emitted light is proportional to the concentration of the element in the sample. originanalytical.com ICP-OES is a robust technique suitable for analyzing samples with high concentrations of dissolved solids and is often used for environmental monitoring of water and soil. thermofisher.com
Laser Ablation - Inductively Coupled Plasma - Mass Spectrometry (LA-ICP-MS) is a technique for analyzing solid samples directly. spectroscopyonline.com A pulsed laser beam is focused on the sample surface, ablating a small amount of material and creating an aerosol that is then transported to the ICP-MS. originanalytical.com The ICP ionizes the atoms, and the mass spectrometer separates the ions based on their mass-to-charge ratio, allowing for highly sensitive elemental and isotopic analysis. malvernpanalytical.com
In the context of this compound research, these techniques could be used to analyze for trace metal impurities in commercial this compound products or to study the distribution of elements in environmental samples contaminated with this compound.
| Technique | Sample Type | Principle | Detection Limit |
| ICP-OES | Liquid spectroscopyonline.com | Measures light emitted from excited atoms in a plasma. malvernpanalytical.com | Parts per billion (ppb) thermofisher.com |
| LA-ICP-MS | Solid spectroscopyonline.com | Measures the mass-to-charge ratio of ions created by laser ablation and plasma ionization. malvernpanalytical.comoriginanalytical.com | Parts per trillion (ppt) malvernpanalytical.com |
Method Development and Validation Protocols in this compound Analysis
The development and validation of analytical methods are crucial steps to ensure that the data generated for this compound analysis is accurate, reliable, and fit for its intended purpose. emerypharma.comlabmanager.com This is a systematic process governed by guidelines from regulatory bodies like the International Council for Harmonisation (ICH). sgs.comdemarcheiso17025.com
Method Development is the process of creating a new analytical procedure or modifying an existing one. labmanager.comlabioscientific.com For this compound, this would involve selecting the appropriate analytical technique (e.g., HPLC, GC, spectroscopy) based on the analytical objective, such as quantifying the pure substance, identifying isomers, or detecting it in a complex matrix. labmanager.com The process includes optimizing various parameters like the choice of solvent, column chemistry in chromatography, or the specific wavelengths for spectroscopic analysis to achieve the desired performance. emerypharma.com
Method Validation is the documented process of demonstrating that an analytical method is suitable for its intended use. emerypharma.comlabioscientific.com It involves a series of experiments to evaluate the performance characteristics of the method. emerypharma.com Key validation parameters, as often outlined by ICH guidelines, include: sgs.comdemarcheiso17025.com
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same conditions) and intermediate precision (different days, analysts, or equipment).
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
A formal validation protocol is typically prepared, outlining the procedures and acceptance criteria for each validation parameter before the experimental work begins. demarcheiso17025.com
Chemical Reactivity and Mechanistic Investigations of Isododecylphenol
Reaction Kinetics and Thermodynamics Studies involving Isododecylphenol
The reactivity of this compound is fundamentally rooted in the principles of electrophilic aromatic substitution (EAS) on the phenol (B47542) moiety. The hydroxyl group is a potent activating group, meaning it increases the rate of reaction toward electrophiles compared to benzene. This activation stems from the ability of the oxygen's lone pairs to donate electron density into the aromatic ring, which stabilizes the carbocation intermediate (also known as an arenium ion or Wheland intermediate) formed during the substitution.
The general mechanism for electrophilic aromatic substitution proceeds in two main steps:
Attack by the Aromatic Ring : The π-electron system of the phenol ring acts as a nucleophile, attacking an electrophile (E+). This is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring.
Deprotonation : A base removes a proton from the carbon atom that formed the new bond with the electrophile. This step is fast and restores the stable aromatic system.
The hydroxyl group is also a strong ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the ring. This is because the resonance structures of the carbocation intermediate show that the positive charge is delocalized more effectively when the electrophile adds to these positions.
In this compound, the isododecyl group is also an alkyl group, which is itself weakly activating and ortho, para-directing. The synthesis of this compound is an example of a Friedel-Crafts alkylation, a classic EAS reaction where phenol is alkylated by an olefin (e.g., tetrapropylene) in the presence of an acid catalyst. google.com The bulky, branched nature of the isododecyl group introduces significant steric hindrance, which influences the regioselectivity of subsequent reactions. This steric bulk generally favors substitution at the para position relative to the hydroxyl group, as the ortho positions are more sterically crowded. The ratio of ortho to para isomers can be controlled by reaction conditions such as temperature and the specific structure of the olefin used in the initial synthesis. researchgate.net
Oxidative Transformations Phenols, including alkylphenols, are susceptible to oxidation. The oxidation of phenol can lead to the formation of various products, including quinones. More recent studies have revealed that the oxidation of phenolic compounds by hydroxyl radicals (•OH) or UV light can result in an unexpected ring-opening reaction. This process forms toxic α,β-unsaturated enedials and oxoenals. Research has demonstrated that this transformation pathway also applies to alkyl-substituted phenols, suggesting that this compound could undergo similar reactions under advanced oxidation processes. fishersci.ca The mechanism involves initial hydroxylation of the aromatic ring, followed by ring cleavage. fishersci.ca
Reductive Transformations General studies on phenol show that it can be reduced to form cyclohexanone (B45756) or cyclohexanol. This transformation is typically achieved through catalytic hydrogenation, using catalysts like palladium or nickel. Current time information in Bangalore, IN. This process involves the addition of hydrogen across the aromatic ring, saturating it. While this is a known reaction for the parent phenol molecule, specific research detailing the reductive transformation of this compound was not prominent in the reviewed literature.
Mechanisms of Electrophilic Aromatic Substitution on Phenols
Interaction with Chemical Modifiers and Catalysts
This compound serves as a critical building block for a variety of chemical additives, particularly in the lubricant and polymer industries. Its interaction with catalysts and other chemical modifiers is central to synthesizing these valuable downstream products.
This compound is a primary precursor for the synthesis of alkylphenolate additives, especially overbased calcium phenates, which are widely used as detergents in engine oils. aftonchemical.com The synthesis is a multi-step process that can be influenced by various promoters.
A general route involves:
Neutralization : The alkylphenol is reacted with a metal base, such as calcium hydroxide (B78521), to form a neutral metal alkyl phenate. google.comepo.org
Sulfurization : The phenate is often reacted with sulfur to create sulfur-bridged alkylphenates, which enhances thermal stability. google.com
Overbasing : The material is then treated with excess metal base and carbon dioxide in a process called carbonation. This incorporates a colloidal dispersion of metal carbonate (e.g., calcium carbonate) within the phenate structure, leading to a high Total Base Number (TBN). A high TBN is crucial for neutralizing acidic byproducts from fuel combustion in an engine. google.comgoogle.com
Promoters are often used to facilitate these reactions. Dihydric alcohols like ethylene (B1197577) glycol are frequently employed as promoters, particularly during the carbonation step, to create highly basic products. google.comijcce.ac.irgoogle.com.pg Other promoters can include ammonia, ammonium (B1175870) hydroxide, or various amines. google.com These substances can influence the reaction rate and the morphology of the final colloidal carbonate structure, thereby affecting the performance of the detergent additive. For instance, in the synthesis of highly alkaline additives from dodecylphenol (B1171820), ethylene glycol (5%) was used as a promoter during carbonation with an excess of calcium hydroxide. ijcce.ac.ir
The catalysts for the initial alkylation of phenol to produce this compound are typically strong acids, such as sulfonic acid cation-exchange resins (e.g., Amberlyst) or aluminum chloride. researchgate.netprepchem.com
The derivatives of this compound are designed to interact beneficially within complex chemical environments like lubricating oils and polymer resins.
Interactions in Lubricants: In lubricating oils, this compound derivatives provide multiple functions:
Detergency : As overbased calcium phenates, they neutralize acidic combustion products and keep engine components clean by preventing the buildup of sludge and deposits. aftonchemical.comgoogle.comfishersci.at The alkylphenate acts as a surfactant that stabilizes a calcium carbonate core. aftonchemical.com
Antioxidant Properties : Sulfurized alkylphenates possess antioxidant capabilities, helping to inhibit the oxidative degradation of the lubricating oil at high temperatures. google.com
Corrosion and Wear Inhibition : this compound is a precursor for other additives, such as zinc dithiophosphates (ZDDPs), which are premier anti-wear and antioxidant additives. wikipedia.org Additionally, reaction products of 4-dodecylphenol (B94205) with ethylene and propylene (B89431) oxide can form films on metal surfaces, acting as corrosion inhibitors. fishersci.atdfo.no
Interactions in Resins: this compound and its isomers are also utilized in polymer chemistry:
Phenolic Resins : Dodecylphenol is used in the production of phenolic resins, which find applications in adhesives and printing inks. fishersci.atdfo.no
Epoxy Resins : It can act as a modifier and an accelerator for the curing of epoxy resins. fishersci.atdfo.no Its addition can enhance properties like the toughness of the final thermoset material.
Influence of Promoters on Alkylphenolate Additive Synthesis
Theoretical and Computational Chemistry Approaches
While extensive theoretical studies focused solely on the reaction mechanisms of this compound are not widely published, computational chemistry methods are valuable tools for investigating related alkylphenols and the systems in which they are used.
Density Functional Theory (DFT) has been employed to study the properties of related compounds, such as alkylphenoxyacetic acids derived from various alkylphenols. These studies calculate key parameters like partial atomic charges and molecular geometry to predict potential bioactivity, demonstrating the utility of computational methods in understanding structure-property relationships in this class of molecules. wikipedia.org
Furthermore, computational fluid dynamics have been used to model and understand the behavior of this compound when it is used as a dispersant for asphaltenes in microfluidic systems, simulating its function in oil applications. researchgate.net Such simulations provide insights into fluid dynamics and the efficiency of chemical inhibitors at a microscopic level. researchgate.net These examples highlight that theoretical and computational approaches are actively used to probe the behavior and function of alkylphenols and their derivatives, even if a comprehensive kinetic and thermodynamic profile of this compound itself is not the primary focus of these specific studies.
Quantum Chemical Calculations of this compound Reactivity
Quantum chemical calculations, particularly those employing density functional theory (DFT), serve as powerful tools for elucidating the intrinsic reactivity of molecules. researchgate.netucsb.edu While specific DFT studies exclusively targeting this compound are not prevalent in publicly accessible literature, the principles of its reactivity can be thoroughly understood by examining computational studies on analogous phenolic compounds, such as phenol, cresols, and other alkylphenols. acs.orgnih.govnih.gov These studies provide a robust framework for predicting the behavior of this compound based on its fundamental electronic structure.
The reactivity of this compound is primarily governed by two distinct regions: the electron-rich aromatic ring with its hydroxyl group and the long, non-polar isododecyl chain. DFT calculations are adept at mapping the electron density distribution, identifying frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—and calculating various energy parameters that dictate reaction pathways. nih.govnih.gov
The HOMO is typically localized on the phenol ring, indicating that this is the primary site for electrophilic attack. researchgate.netresearchgate.net The energy of the HOMO (EHOMO) is correlated with the molecule's ability to donate an electron. Conversely, the LUMO is associated with the ability to accept an electron. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov For alkylphenols, the electron-donating nature of the alkyl group increases the energy of the HOMO compared to unsubstituted phenol, making the ring more susceptible to electrophilic substitution.
Furthermore, DFT methods are used to calculate the bond dissociation enthalpy (BDE) of the phenolic O-H bond. nih.gov This value is crucial for understanding the antioxidant potential of the molecule, as the primary mechanism often involves the donation of the hydrogen atom from the hydroxyl group to neutralize free radicals. Calculations on various polyphenols have shown that the BDE is a key descriptor of antioxidant activity. nih.gov The long isododecyl chain, being an alkyl group, exerts an inductive effect that can modulate the O-H BDE.
Electrostatic potential maps generated through DFT can visualize the charge distribution across the molecule. For this compound, these maps would show a negative potential around the oxygen atom and the π-system of the aromatic ring, highlighting these areas as nucleophilic centers susceptible to reaction with electrophiles. The isododecyl group would, in contrast, be a region of neutral or slightly positive potential. Computational studies on the dealkylation of various alkylphenols in zeolites have used DFT to calculate free-energy profiles and stabilize transition states, confirming that such methods can effectively model the reaction mechanisms of this class of compounds. acs.org
Table 1: Illustrative Theoretical Reactivity Descriptors for a Model Alkylphenol (p-Cresol) Calculated via DFT This table provides example data for a simpler alkylphenol, p-cresol, to illustrate the types of parameters generated from quantum chemical calculations that are used to assess reactivity. Similar calculations would be applicable to this compound.
| Parameter | Description | Typical Calculated Value (p-Cresol) | Implication for Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.0 eV | Indicates the tendency to donate electrons; site of electrophilic attack. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.0 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~5.0 eV | Correlates with chemical stability; smaller gap implies higher reactivity. |
| O-H BDE | Bond Dissociation Enthalpy of the phenolic hydroxyl group | 85-90 kcal/mol | Measures the ease of hydrogen atom donation, key for antioxidant activity. |
| Ionization Potential (IP) | Energy required to remove an electron | 7.5-8.0 eV | Relates to the molecule's capacity to undergo electron-transfer reactions. |
Molecular Modeling of Interactions and Transformations
Molecular modeling, particularly through molecular dynamics (MD) simulations, provides critical insights into the intermolecular interactions and dynamic behavior of this compound in various environments. scielo.org.comdpi.com These simulations are especially valuable for understanding its function as a surfactant and dispersant, for instance, in preventing the aggregation of asphaltenes in crude oil. nih.govd-nb.info
This compound is an amphiphilic molecule, possessing a polar phenolic "head" and a large, non-polar aliphatic "tail." This dual nature dictates its interactions and transformations in multiphase systems. MD simulations can model the behavior of many individual molecules over time, revealing how they self-assemble and interact with other species at a molecular level.
In the context of asphaltene stabilization, asphaltene molecules have a high tendency to aggregate via π-π stacking of their polycyclic aromatic cores, which can lead to precipitation and deposition. d-nb.info this compound and similar long-chain alkylphenols act as inhibitors to this process. MD simulations of systems containing asphaltenes, a hydrocarbon solvent (like toluene (B28343) or heptane), and an alkylphenol inhibitor (such as nonylphenol resin) demonstrate the mechanism of this inhibition. nih.gov
The simulations show that the phenolic head of the this compound molecule interacts favorably with the polar aromatic regions of the asphaltene molecules, primarily through hydrogen bonding (between the hydroxyl group and heteroatoms in asphaltenes) and π-π interactions. arxiv.org Simultaneously, the long, flexible isododecyl tail extends into the non-polar solvent phase. This creates a steric barrier that physically prevents the close approach and stacking of asphaltene cores. scielo.org.co The van der Waals interactions between the alkyl tails of the inhibitor and the solvent are energetically favorable, helping to keep the asphaltene-inhibitor complex solubilized. arxiv.org
MD simulations allow for the calculation of key energetic and structural parameters that quantify these interactions:
Interaction Energies: The simulations can parse the total interaction energy into its constituent parts, such as van der Waals and electrostatic forces, revealing the dominant forces driving the association between the inhibitor and asphaltene molecules. arxiv.org
Radial Distribution Functions (RDFs): RDFs can be calculated to determine the probability of finding one type of atom or molecule at a certain distance from another. This can quantitatively show, for example, the close association of the phenolic oxygen with the asphaltene aromatic rings.
Conformational Analysis: The simulations track the orientation and conformation of the this compound molecules as they adsorb onto asphaltene surfaces or self-assemble at interfaces, providing a dynamic picture of their transformative behavior.
By modeling these complex multi-component systems, molecular simulations bridge the gap between the single-molecule properties derived from quantum chemistry and the macroscopic performance of this compound as a functional additive.
Table 2: Summary of Intermolecular Interactions Involving this compound in a Hydrocarbon/Asphaltene System as Investigated by Molecular Modeling
| Interacting Species | Dominant Interaction Type | Mediating Part of this compound | Role in Transformation/Function |
| This compound - Asphaltene | π-π Stacking | Phenolic Ring | Adsorption onto the aromatic surface of asphaltene. |
| This compound - Asphaltene | Hydrogen Bonding | Hydroxyl Group (-OH) | Anchoring to polar functional groups on asphaltene molecules. arxiv.org |
| This compound - Hydrocarbon Solvent | Van der Waals Forces | Isododecyl Chain | Solubilization of the asphaltene-inhibitor complex; steric repulsion. arxiv.org |
| This compound - this compound | Van der Waals Forces | Isododecyl Chains | Can lead to micelle formation in polar solvents above a critical concentration. |
Applications of Isododecylphenol Derivatives in Material Science and Industrial Processes
Isododecylphenol in Lubricant Additive Formulations
The long alkyl chain of this compound ensures its solubility in oil, making it an excellent backbone for various lubricant additives. These additives are essential for maintaining engine cleanliness, preventing corrosion, and inhibiting oxidative degradation of the lubricant.
Alkylphenolate detergents, particularly overbased calcium alkylphenolates, are synthesized from this compound to neutralize acidic byproducts of combustion and prevent the buildup of deposits on engine components. dfo.no The synthesis is a multi-step process.
The general process involves:
Condensation: Dodecylphenol (B1171820) is reacted with formaldehyde (B43269) and a nitrogen-containing compound like ammonia. cyberleninka.ru
Neutralization: The resulting product is then neutralized with a metal hydroxide (B78521), such as calcium hydroxide. cyberleninka.ruchemprob.org To create highly alkaline (overbased) detergents, a molar excess of the metal hydroxide is used. cyberleninka.ru
Carbonation: The mixture undergoes carbonation, where carbon dioxide is introduced to form a colloidal dispersion of metal carbonate within the phenolate (B1203915) structure. cyberleninka.ruchemprob.org This step is crucial for achieving high alkalinity, which is measured by the Total Base Number (TBN).
Promotion: Promoters, such as glycerol, can be added during the neutralization or carbonation stage to enhance the colloidal stability and functional properties of the final additive. cyberleninka.ruchemprob.org
These high-alkaline additives function to neutralize acids that form during engine operation, thereby preventing corrosive wear and inhibiting oxidation. chemprob.org
Table 1: Synthesis Stages of High-Alkaline Alkylphenolate Additives
| Stage | Reactants/Components | Process Conditions | Purpose |
|---|---|---|---|
| Condensation | Dodecylphenol, Formaldehyde, Ammonia | 95-98°C | Forms the initial condensation product. cyberleninka.ru |
| Neutralization | Condensation Product, Calcium Hydroxide, Promoter (e.g., Glycerol) | 80-85°C | Neutralizes the phenolic group and incorporates the metal base. cyberleninka.ru |
| Carbonation | Neutralized Product, Carbon Dioxide | Varies | Introduces excess basicity by forming colloidal metal carbonate. cyberleninka.ruchemprob.org |
This compound and its derivatives function as effective corrosion inhibitors and antioxidants in lubricating oils. patexia.com The phenolic group is a key functional component that contributes to these properties.
As antioxidants , hindered phenols, a class that includes this compound derivatives, act as primary antioxidants. stle.orgprecisionlubrication.com They function as radical scavengers, interrupting the auto-oxidation cycle of the lubricant by donating a hydrogen atom to peroxy radicals, thus forming more stable compounds and preventing further degradation. stle.orgprecisionlubrication.com this compound is also used to produce zinc dithiophosphate (B1263838) esters, which serve as antioxidants and antiwear additives for high-temperature applications. dfo.no
As corrosion inhibitors , derivatives are formed that create a protective film on metal surfaces. For instance, the reaction product of 4-dodecylphenol (B94205) with ethylene (B1197577) oxide and propylene (B89431) oxide is utilized as a corrosion inhibitor that coats the internal surfaces of an engine to prevent the corrosion of moving parts. dfo.no These additives passivate metal surfaces, inhibiting the catalytic reactions that lead to oxidation and corrosion. stle.org
The performance of this compound-based lubricant additives is directly linked to their molecular structure.
Oil Solubility: The most significant structural feature is the long, branched isododecyl group (C12H25). This hydrophobic alkyl chain ensures excellent solubility in nonpolar base oils, which is a fundamental requirement for any lubricant additive.
Detergency and Dispersancy: The polar phenolic head, once converted into a metallic salt (phenolate), provides the detergency function. The overbased nature of these detergents, containing a micellar core of metal carbonate, allows them to neutralize significant amounts of acid while the long alkyl tail keeps combustion byproducts suspended in the oil, preventing sludge and varnish formation.
Antioxidant Activity: The phenolic hydroxyl group is the active site for antioxidant behavior. The effectiveness of the antioxidant can be influenced by the steric hindrance around this hydroxyl group, which affects the stability of the resulting phenoxy radical.
Film-Forming Properties: For corrosion inhibition, the polar functional groups derived from the phenol (B47542) ensure strong adsorption onto metal surfaces, forming a persistent, protective barrier against corrosive agents. The long alkyl chain orients away from the metal surface, contributing to the film's integrity and oil solubility.
The relationship between the structure of coal-based lubricating base oils and their performance has been a subject of study, highlighting the importance of molecular characteristics in lubricant efficacy. researchgate.net Similarly, the specific architecture of this compound derivatives dictates their effectiveness in multifunctional additive packages. chemmethod.comkingindustries.com
Corrosion Inhibitors and Antioxidants derived from this compound
This compound in Polymer and Resin Chemistry
This compound is a valuable monomer in the synthesis and modification of polymers, particularly phenolic resins. Its incorporation influences the final properties of the polymer, such as flexibility, chemical resistance, and adhesion.
Phenolic resins are traditionally produced through the polycondensation reaction of phenol with formaldehyde. orientjchem.orgsemanticscholar.org By substituting phenol with this compound, the resulting resin is internally plasticized. The long alkyl chain disrupts the tight, cross-linked network typical of standard phenolic resins, leading to increased flexibility and impact resistance.
The use of alkylphenols like this compound in the synthesis process can also effectively reduce the content of residual, unreacted free phenol in the final resin, which is beneficial for environmental and safety reasons. google.com this compound can be used in the production of various modified resins, including furan-modified phenolic resins, to achieve specific performance characteristics. dfo.nogoogle.com The modification of phenolic resins with different compounds, such as those derived from renewable resources like cardanol (B1251761) or lignin (B12514952), is a common strategy to enhance properties like thermal stability and adhesive strength. orientjchem.orgsemanticscholar.orgijournalse.org
Table 2: Impact of this compound on Phenolic Resin Properties
| Property | Standard Phenolic Resin | This compound-Modified Resin | Rationale |
|---|---|---|---|
| Flexibility | Brittle | Increased | The long isododecyl chain provides internal plasticization, disrupting the rigid cross-linked structure. |
| Free Monomer | Higher potential for free phenol | Lower free phenol content | Alkylphenols can be reacted more completely in the polymerization process. google.com |
| Water Resistance | Good | Enhanced | The hydrophobic nature of the isododecyl group increases resistance to moisture. |
The unique properties imparted by this compound make its derivative resins highly suitable for specialized coatings and adhesives. reach-clp-biozid-helpdesk.dewindows.netbosch.com
In adhesives , phenolic resins produced using 4-dodecylphenol are used for their strong bonding capabilities. dfo.no The improved flexibility and compatibility from the isododecyl group allow for better adhesion to a wider variety of substrates, including plastics and rubbers. These resins can act as tackifiers in rubber compounds. windows.net
In coatings , the hydrophobic nature of the isododecyl chain enhances water resistance and durability. These resins can be used in industrial and marine protective coatings where resistance to harsh environments is critical. seqens.com They are also used in printing inks. dfo.no The modified resin's compatibility with other polymers and solvents allows for the formulation of high-performance coating systems.
Table 3: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 34332 |
| Formaldehyde | 712 |
| Calcium Hydroxide | 6093 |
| Carbon Dioxide | 280 |
| Glycerol | 753 |
| Ammonia | 222 |
| Phenol | 996 |
| Ethylene Oxide | 7337 |
| Propylene Oxide | 7833 |
Polymer Paper Modification with this compound Components
This compound and its derivatives are utilized in the modification of paper products, primarily through their role in the formation of specialized resins. Phenolic resins, which can be produced from alkylphenols such as this compound, are used to impregnate paper. wikipedia.orgciteab.com This process enhances the paper's properties, making it suitable for industrial applications like filtration media, gaskets, and bearings. citeab.com The impregnation with these resins imparts structural integrity, mechanical strength, abrasion resistance, durability, and moisture resistance to the paper substrate. citeab.com
In a related application, ethoxylates of this compound are employed as nonionic emulsifiers in the production of print pastes. fishersci.ca While these pastes are primarily for textiles, the underlying technology of using such emulsions is relevant to the paper coating and printing industry. fishersci.ca These formulations may also contain specialized defoamers that were initially developed for aqueous systems in the paper industry. fishersci.ca Furthermore, a process for upgrading wood pulp to be used in the production of specialty papers involves the use of this compound. medrxiv.org Phenolic resins derived from this compound are also key components in the manufacturing of printing inks. fishersci.ca
This compound in Surfactant and Specialty Chemical Production
This compound serves as a crucial intermediate in the synthesis of a variety of specialty chemicals, including surfactants and demulsifiers used across numerous industries. scribd.comamericanelements.com
Nonionic Surfactant Synthesis and Properties
This compound is a key precursor in the production of nonionic surfactants. wikipedia.orgscribd.comamericanelements.com The synthesis is primarily achieved through an ethoxylation reaction, where this compound reacts with ethylene oxide. fishersci.ca This process attaches a polyethylene (B3416737) glycol chain to the phenolic hydroxyl group, creating an alkylphenol ethoxylate. fishersci.ca The length of this ethoxylate chain can be varied to control the properties of the resulting surfactant. fishersci.ca
For instance, an adduct of this compound with 22 moles of ethylene oxide is used as a nonionic surfactant in print pastes. fishersci.ca Similarly, reaction products of this compound with 10 to 30 moles of an alkylene oxide are effective emulsifiers. fishersci.ca These specialty surfactants are valued in applications such as the dyeing of cellulosic materials like cotton, where an ethylene oxide-isododecylphenol reaction product is a component in the fixation mix. fishersci.ca The high purity of the initial 4-dodecylphenol is often important for these applications to ensure the aesthetic quality of the final product. fishersci.ca
Table 1: Examples of this compound-Based Nonionic Surfactants
| Precursor | Reactant | Moles of Reactant | Application |
| This compound | Ethylene Oxide | 22 | Nonionic surfactant in print pastes fishersci.ca |
| This compound | Alkylene Oxide | 10 - 30 | Emulsifier fishersci.ca |
| This compound | Ethylene Oxide | Not Specified | Component in fixation mix for dyeing fishersci.ca |
Development of Demulsifying Agents
Derivatives of this compound are effective in the formulation of demulsifiers, which are critical for separating water from crude oil emulsions (water-in-oil emulsions). fishersci.cawikipedia.org These emulsions are problematic in oil production, leading to increased costs and operational issues. nih.gov
The most effective demulsifiers based on this compound are alkoxylated alkylphenol-formaldehyde resins. wikipedia.org These are produced by condensing this compound with formaldehyde to create a resin, which is then reacted with alkylene oxides like ethylene oxide (EO) and/or propylene oxide (PO). fishersci.ca The resulting structure can act at the oil-water interface, breaking the stabilizing film around water droplets and allowing them to coalesce and separate from the oil phase. nih.gov These demulsifiers are noted for their ability to work quickly and effectively, even at low temperatures slightly above the crude oil's pour point. fishersci.ca Furthermore, semilinear alkylphenols, such as derivatives of this compound, can be reacted with formaldehyde and ethylene oxide to create demulsifier additives. wikipedia.org
Table 2: Components in this compound-Based Demulsifier Formulations
| Base Compound | Reactants | Resulting Demulsifier Type | Target Emulsion |
| This compound | Formaldehyde, Ethylene Oxide, Propylene Oxide | Oxyalkylated alkylphenol-formaldehyde resin fishersci.ca | Crude oil emulsions (Water-in-oil) fishersci.ca |
| Semilinear Alkylphenols | Formaldehyde, Ethylene Oxide | Demulsifier Additive wikipedia.org | Not Specified |
Other Industrial and Agricultural Applications
This compound is a versatile chemical intermediate used to produce a range of additives for various industrial and agricultural sectors. scribd.comamericanelements.com
A primary application is in the manufacturing of lubricant additives. americanelements.comfishersci.ie These additives, which may contain unreacted this compound as an impurity, are used in engine oils for both gasoline and diesel vehicles, as well as marine engines. fishersci.caamericanelements.com Specific derivatives include:
Corrosion inhibitors: The reaction product of 4-dodecylphenol with ethylene oxide and propylene oxide acts as a corrosion inhibitor by coating the internal surfaces of an engine. fishersci.ca
Antioxidants and anti-wear additives: 4-dodecylphenol is used to produce zinc dithiophosphate esters, which serve as antioxidants and anti-wear additives in high-temperature applications. fishersci.ca Overbased calcium dodecylphenolate also acts as a detergent and antioxidant in marine and crankcase oils. wikipedia.org
Fuel system cleaners: this compound is a key component in the preparation of fuel system cleaners. americanelements.comfishersci.ie
In the plastics and resins industry , this compound is used to produce phenolic resins for adhesives and printing inks. fishersci.cawikipedia.org It also functions as an epoxy curing catalyst, accelerating the hardening process of epoxy resins. fishersci.ca Derivatives are also used as plastic additives and stabilizers in rubber manufacturing. scribd.comamericanelements.comwikipedia.org
Other notable applications include:
Coatings: Mixed dodecyl phenol isomers are used as an additive in benzyl (B1604629) alcohol-based, solvent-free seamless floor coatings. fishersci.ca
Pesticides: While not authorized for direct use in pesticides in some regions like Norway, this compound and its derivatives are listed as potential components in pesticide formulations and as raw materials for agricultural chemicals. fishersci.cascribd.comamericanelements.com
Regulatory Science and Risk Assessment Methodologies Pertaining to Isododecylphenol
Methodologies for Environmental Risk Assessment of Alkylphenols
The environmental risk assessment of alkylphenols, including isododecylphenol, involves a structured approach to evaluate potential harm to the environment. This process is crucial for regulatory bodies to make informed decisions on the management and control of these substances.
Prioritization frameworks are essential tools for regulatory agencies to systematically identify and rank chemicals that require further in-depth assessment. These frameworks often utilize a weight-of-evidence approach, integrating various lines of evidence to score and prioritize substances based on their potential ecological risk. nih.gov
A typical framework involves several key steps:
Information Gathering: This initial step involves compiling existing data on a chemical's properties, use patterns, and potential hazards from various sources like chemical databases and industry consultations. service.gov.uk For instance, the Conseil Européen des Phénols Alkylés et Derivés (CEPAD) provides industry data on alkylphenols. service.gov.uk
Hazard Profiling: The intrinsic hazardous properties of the substance are evaluated, focusing on persistence (P), bioaccumulation (B), and toxicity (T). Chemicals with a concerning PBT profile are often given higher priority. service.gov.uk
Exposure Assessment: This involves estimating the potential for the chemical to be released into and persist in the environment.
Risk Characterization: The likelihood of adverse effects occurring under estimated exposure scenarios is determined.
Prioritization: Based on the hazard and exposure assessments, chemicals are ranked to determine the urgency and necessity of a full environmental risk assessment. For example, a UK-based report recommended a full environmental risk assessment for dodecylphenol (B1171820) (branched) as a priority. service.gov.uk
Frameworks can range in complexity, from simpler models like the value vs. effort matrix to more comprehensive ones like weighted scoring and the RICE (Reach, Impact, Confidence, and Effort) scoring system. savio.io These structured approaches enable transparent and data-driven decision-making for managing chemical risks. savio.ioglobalwaterresearchcoalition.net
Estimating the emission of chemicals into the environment is a critical component of risk assessment. For substances like this compound, which can be used in various industrial applications, identifying and quantifying release sources is key. The degradation of products containing these substances, such as ethoxylate derivatives of nonylphenol, is a significant environmental source. service.gov.uk
Environmental scenario modeling is used to predict the fate and concentration of chemicals in different environmental compartments (air, water, soil). Models like the Dose-related Risk and Effect Assessment Model (DREAM) have been used to assess the environmental risk of alkylphenols from offshore produced water. nih.gov This particular model integrates discharge data, plume fate information, fish distribution, and the uptake and elimination of alkylphenols to estimate exposure and potential reproductive effects in fish populations. nih.gov
Another approach is the use of screening-level risk assessment models that estimate environmental fate, transport, bioaccumulation, and exposure for a unit emission rate. cyf-kr.edu.pl These models can "back-track" from a sensitive endpoint to calculate a critical emission rate, which is then compared to estimated actual emission rates to derive a risk assessment factor. cyf-kr.edu.pl For volatile compounds, specific models exist to predict emissions from sources like plants, which can be scaled up to regional levels. nih.gov Furthermore, advanced inversion methods, such as four-dimensional variational data assimilation, can be employed to estimate pollutant precursor sources from observational data. copernicus.org
A Norwegian report highlighted that the uncontrolled disposal of used motor oil, which can contain dodecylphenols as additives, is a major potential source of environmental emissions. dfo.no The report also noted the difficulty in determining the actual presence and environmental availability of dodecylphenols from sources like the abrasive wear of tires. dfo.no
Prioritization Frameworks for Chemical Evaluation
Scientific Basis for Regulatory Classifications and Substance Lists
The classification of a substance and its inclusion on regulatory lists are based on scientific evidence related to its intrinsic properties and potential for harm. For this compound, key considerations include its potential as an endocrine disruptor and its persistence and bioaccumulation characteristics.
Endocrine disruptors are chemicals that can interfere with the body's hormonal system, potentially causing adverse effects in both humans and wildlife. europa.eu A substance is identified as an endocrine disruptor if it demonstrates an adverse effect in an intact organism or its progeny, has an endocrine mode of action, and there is a plausible link between the two. toxminds.com
The process for identifying endocrine disruptors involves:
Gathering Information: Collecting all relevant data from standardized studies and scientific literature. toxminds.com
Assessing Evidence: Integrating information on both adverse effects and endocrine activity. toxminds.com
Mode of Action Analysis: Determining if the substance alters the function of the endocrine system. toxminds.com
Under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, endocrine disruptors can be identified as Substances of Very High Concern (SVHC). europa.eu 4-isododecylphenol was identified as an endocrine disruptor at the EU level for both health and environmental concerns in 2021 and is included on the Candidate List. edlists.org
The European Partnership for the Assessment of Risks from Chemicals (PARC) has established a prioritization process to identify substances, including potential endocrine disruptors, that require further investigation. eu-parc.eu This process considers regulatory needs, hazardous properties, and existing data gaps. eu-parc.eu
Persistence and bioaccumulation are key criteria in environmental regulations for identifying substances that can pose a long-term risk.
Persistence: A substance is considered persistent if it resists degradation in the environment, leading to a long half-life.
Bioaccumulation: This refers to the accumulation of a substance in living organisms to concentrations higher than in the surrounding environment. getenviropass.com It occurs when the rate of uptake is faster than the rate of elimination. up.pt
Regulatory frameworks like the EU's TGD (Technical Guidance Document) and Canada's Toxic Substances Management Policy set specific criteria for defining persistent (P) and bioaccumulative (B) substances. service.gov.ukpublications.gc.ca For example, a substance with a half-life greater than 50 days may be considered persistent, and one with a bioconcentration factor (BCF) over 500 may be deemed bioaccumulative. publications.gc.ca
This compound has been evaluated against these criteria. Data indicates that it is not readily biodegradable and has a high bioaccumulation potential, with a reported BCF of 9,440. service.gov.uk This PBT (Persistent, Bioaccumulative, and Toxic) profile is a significant factor in its regulatory scrutiny. service.gov.uk Under REACH, substances recognized as PBT or vPvB (very Persistent and very Bioaccumulative) are included in the Candidate List. europa.eu
Endocrine Disruptor Identification and Assessment Paradigms
Research on Alternatives and Mitigation Strategies in Industrial Applications
Given the regulatory pressure on this compound and other alkylphenols due to their environmental and health concerns, there is a need to identify and assess safer alternatives and develop mitigation strategies.
Research has focused on identifying potential substitutes for nonylphenol, a related and widely studied alkylphenol. A UK Environment Agency report identified 4-tert-octylphenol (B29142) and branched dodecylphenol as the main alternatives to nonylphenol in certain applications. service.gov.uk However, it was also recommended that these alternatives undergo detailed environmental risk assessments themselves. service.gov.uk The report noted that only a limited number of alkylphenols are commercially important and have suitable physicochemical properties to be considered as substitutes, and even then, production processes may need to be altered. service.gov.uk
Mitigation strategies in industrial applications aim to reduce emissions and exposure. In the oil and gas industry, where dodecylphenols are used as dispersants for asphaltenes, research into alternative demulsification strategies and a better understanding of asphaltene behavior through tools like microfluidic analysis can lead to reduced chemical use. industrialchemicals.gov.auacs.org For lubricant applications, controlling the disposal of used oil is a critical mitigation measure to prevent the release of dodecylphenols into the environment. dfo.no
The overarching goal of these research efforts is to support a move towards safer alternatives and more sustainable industrial practices, in line with the objectives of regulations like REACH, which aim to replace substances of very high concern with less hazardous options. europa.eu
Development of Safer Chemical Substitutes
Bio-Based Alternatives in Phenolic Resins:
A significant use of alkylphenols is in the production of phenol-formaldehyde (PF) resins. reach-clp-biozid-helpdesk.deatamanchemicals.com Research has focused on replacing the petroleum-derived phenol (B47542) component with bio-based, renewable materials. researchgate.netnih.gov This approach addresses the hazard at its source by building the polymer from less hazardous monomers. Promising, more sustainable substitutes for phenol in this context include:
Lignin (B12514952): A complex polymer found in wood, lignin's natural phenolic structure makes it a viable substitute for phenol in PF resin formulations. storaenso.comcatalisti.beuc.pt Modified lignin has been shown to produce resins with improved thermal stability and mechanical properties. nih.gov
Tannin: These are polyphenolic biomolecules extracted from tree bark and wood that can be used in the synthesis of phenolic resins. nih.govturkchem.net
Cardanol (B1251761): Derived from cashew nut shell liquid (CNSL), cardanol is a phenolic lipid that serves as a natural and effective substitute for phenol in both resol and novolac resin production. turkchem.netorientjchem.org
The use of these bio-based materials represents a fundamental shift towards greener chemistry in the resin industry, driven by the need to move away from hazardous precursors like certain alkylphenols and formaldehyde (B43269). researchgate.netstoraenso.com Frameworks such as GreenScreen® for Safer Chemicals provide methodologies for assessing and certifying safer alternatives, assisting manufacturers in making informed substitution decisions. greenscreenchemicals.orgcleanelectronicsproduction.org
Process Innovations for Reduced Environmental Release
Wastewater Treatment and Degradation:
Since conventional wastewater treatment plants are often inefficient at removing alkylphenols, advanced methods are being investigated to treat industrial effluents and prevent these compounds from polluting ecosystems. researchgate.netarabjchem.orgsdiarticle4.com Innovative technologies focus on degrading or adsorbing the compounds and include:
Advanced Oxidation Processes (AOPs): Methods like photocatalysis, ozonation, and electrochemical degradation are designed to break down recalcitrant organic pollutants like alkylphenols. researchgate.net
Advanced Adsorption: The use of novel polymers, such as cyclodextrin-based polymers and molecularly imprinted polymers, can effectively remove alkylphenols from wastewater through adsorption. researchgate.net
Biotechnologies: The use of microalgae, constructed wetlands, and specialized microbial degradation processes can offer a more sustainable approach to remediating contaminated water. researchgate.netmdpi.com
Formulation and End-of-Life Management:
Given that the primary release of this compound occurs during the use of lubricants and fuels, innovations in product formulation are essential. service.gov.uk This includes developing additive packages where the chemical is more tightly bound within the lubricant matrix, reducing its potential to leach into the environment. Furthermore, improving the collection, recycling, and re-refining of waste oils is a crucial process innovation to prevent the additives they contain from being released.
Regulatory and Upstream Innovations:
A key regulatory process innovation is the restriction or phasing out of specific high-release applications, a strategy successfully used for other alkylphenols like nonylphenol ethoxylates in cleaning products. service.gov.uk Upstream, the petrochemical industry is exploring innovations to make chemical production cleaner. For example, new reactor technologies aim to reduce carbon emissions and energy consumption in the production of olefins, the building blocks for many chemicals. researchgate.net Applying similar green engineering principles to the synthesis of additives like this compound could significantly reduce their lifecycle environmental impact.
Q & A
Q. What validated analytical methods are recommended for detecting and quantifying isododecylphenol in environmental samples?
To ensure accuracy, combine chromatographic techniques (e.g., HPLC-MS) with sample pre-concentration steps (e.g., solid-phase extraction). Validate methods using spike-and-recovery experiments to account for matrix effects in complex samples like soil or wastewater . Calibration curves must cover expected concentration ranges, and limit of detection (LOD) studies should align with regulatory thresholds (e.g., EPA guidelines).
Q. How can researchers design synthesis protocols for this compound that minimize byproduct formation?
Optimize reaction conditions (temperature, catalyst loading, solvent polarity) using a factorial experimental design. Monitor reaction progress via FT-IR or NMR to identify intermediate species. For reproducibility, document purification steps (e.g., column chromatography) and characterize final products with ≥95% purity using GC-FID .
Q. What are the key physicochemical properties of this compound that influence its environmental persistence?
Prioritize measuring log Kow (octanol-water partition coefficient) to predict bioaccumulation potential and solubility in aqueous matrices. Assess photostability under UV light to model degradation pathways. Reference OECD Test Guidelines 121 and 111 for standardized methodologies .
Advanced Research Questions
Q. How can conflicting data on the endocrine-disrupting effects of this compound be systematically resolved?
Conduct a meta-analysis of in vitro (e.g., ERα/β binding assays) and in vivo (e.g., zebrafish models) studies, controlling for variables like exposure duration and metabolite interference. Apply statistical tools (e.g., random-effects models) to quantify heterogeneity across studies. Cross-validate findings with computational QSAR models to identify structural determinants of toxicity .
Q. What experimental frameworks are optimal for evaluating the synergistic toxicity of this compound with co-pollutants (e.g., microplastics)?
Use a fractional factorial design to test binary/ternary mixtures. Measure endpoints like oxidative stress biomarkers (SOD, CAT activity) and genomic instability (comet assay). Normalize data to account for additive vs. antagonistic effects and apply benchmark dose (BMD) modeling for risk characterization .
Q. How can isotopic labeling techniques elucidate the metabolic pathways of this compound in terrestrial ecosystems?
Synthesize <sup>13</sup>C-labeled this compound and track its fate in soil microcosms using LC-HRMS. Pair with metagenomic sequencing to correlate degradation rates with microbial community shifts. Control for abiotic factors (pH, organic carbon) to isolate biotic contributions .
Q. What strategies mitigate methodological bias in long-term ecotoxicological studies of this compound?
Implement blind testing for endpoint measurements and use reference materials (e.g., NIST-certified standards) for inter-laboratory calibration. Publish raw datasets in open-access repositories to enable independent validation. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design to align with reproducibility standards .
Data Reliability and Contradiction Management
Q. How should researchers address discrepancies in reported half-lives of this compound across different environmental matrices?
Conduct controlled comparative studies under standardized conditions (e.g., OECD 307 for soil degradation). Use kinetic modeling (e.g., first-order decay equations) to extrapolate half-lives, and report confidence intervals. Cross-reference with geospatial data (e.g., soil organic content) to contextualize variability .
Q. What criteria distinguish high-quality primary literature on this compound from unreliable sources?
Prioritize studies that:
- Provide raw spectral data (e.g., NMR, MS) for structural confirmation.
- Explicitly state funding sources and potential conflicts of interest.
- Use certified reference materials and comply with ISO/IEC 17025 for analytical validity .
Methodological Best Practices
- Experimental Reproducibility : Share detailed protocols via platforms like Protocols.io , including equipment specifications (e.g., HPLC column dimensions) and reagent lot numbers .
- Ethical Data Presentation : Avoid selective reporting of outliers; use funnel plots to assess publication bias in meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
